4-acetylphenyl (2-chlorophenoxy)acetate
Description
4-Acetylphenyl (2-chlorophenoxy)acetate is an ester derivative characterized by a 2-chlorophenoxy group linked to an acetate moiety, which is further substituted with a 4-acetylphenyl group. Its synthesis typically involves nucleophilic aromatic substitution followed by esterification, as demonstrated in the preparation of structurally related 2-(2-chlorophenoxy) benzoic acid derivatives . The acetyl group at the para position of the phenyl ring may enhance molecular rigidity or influence electronic properties, making it a candidate for conformational studies and bioactivity optimization, as seen in benzodiazepine analog research .
Properties
IUPAC Name |
(4-acetylphenyl) 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-11(18)12-6-8-13(9-7-12)21-16(19)10-20-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRUDXXOGYDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl (2-chlorophenoxy)acetate typically involves the esterification of 4-acetylphenol with 2-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl (2-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
4-acetylphenyl (2-chlorophenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-acetylphenyl (2-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
a) Chlorophenyl Phenoxyacetates
- (4-Chlorophenyl) 2-(4-Chlorophenoxy)Acetate (CAS 62095-40-3): Structure: Features dual chlorophenyl groups (4-Cl on both phenyl rings). Molecular Weight: 297.13 g/mol (vs. ~285.68 g/mol for 4-acetylphenyl variant). Applications: Used in bulk chemical synthesis, with handling precautions similar to other chlorinated esters .
- (4-Chlorophenyl) 2-(3-Methylphenoxy)Acetate (CAS 62095-42-5): Structure: Substituted with a 3-methylphenoxy group instead of 2-chlorophenoxy. Impact: Methyl groups increase lipophilicity but reduce electrophilic character, affecting solubility and metabolic stability .
b) Alkyl Chain-Modified Esters
- 2-Ethylhexyl(2,4-Dichlorophenoxy)Acetate (CAS 1928-43-4): Structure: Incorporates a branched 2-ethylhexyl ester chain. Physical Properties: Liquid at room temperature (MP: -37°C), contrasting with the solid state of 4-acetylphenyl derivatives. Applications: Primarily used as a pesticide intermediate due to its volatility and stability .
c) Functional Group Variants
- Ethyl 2-(4-Chlorophenoxy)Acetoacetate (CAS 10263-19-1): Structure: Contains an acetoacetate group (β-ketoester) instead of a simple acetate. Reactivity: The β-keto group enables keto-enol tautomerism, facilitating chelation or further derivatization, unlike 4-acetylphenyl esters .
- Ethyl 2-(4-Chloro-2-Cyanophenoxy)Acetate (CAS 401631-70-7): Structure: Features a cyano substituent on the phenoxy ring. Applications: Used in research as a precursor for heterocyclic compounds, leveraging the cyano group’s electron-withdrawing properties .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|
| 4-Acetylphenyl (2-Chlorophenoxy)Acetate* | C₁₆H₁₃ClO₄ | ~304.73 | Solid (assumed) | Acetyl, Chlorophenoxy, Ester |
| (4-Chlorophenyl) 2-(4-Chlorophenoxy)Acetate | C₁₄H₁₀Cl₂O₃ | 297.13 | Solid | Dual Cl, Ester |
| 2-Ethylhexyl(2,4-Dichlorophenoxy)Acetate | C₁₆H₂₂Cl₂O₃ | 333.25 | Liquid | Branched alkyl, Dichlorophenoxy |
| Ethyl 2-(4-Chlorophenoxy)Acetoacetate | C₁₂H₁₃ClO₄ | 256.68 | Liquid | β-Ketoester, Chlorophenoxy |
*Note: Exact data for this compound inferred from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
